4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Description
Chemical Identity and Structural Properties
The compound’s molecular formula is C₈H₁₀ClNO₃ , with a molecular weight of 203.62 g/mol . Its structure features a pyridine ring substituted at positions 2, 4, and 5 with a carboxylic acid (-COOH), methoxy (-OCH₃), and methyl (-CH₃) group, respectively (Figure 1). The hydrochloride salt enhances solubility in polar solvents compared to the free base.
Key Structural Descriptors
- SMILES :
CC1=CN=C(C=C1OC)C(=O)O.Cl - InChI Key :
QTHTYZBKSADJKQ-UHFFFAOYSA-N - IUPAC Name : this compound.
Spectral Characteristics
- FTIR : Predicted absorptions include O-H stretch (2500–3000 cm⁻¹, carboxylic acid), C=O stretch (1700 cm⁻¹), and C-O-C stretch (1250 cm⁻¹, methoxy).
- NMR : The pyridine ring protons resonate between δ 7.4–8.3 ppm, while methyl groups appear as singlets at δ 2.3–2.5 ppm.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Water (high as HCl salt) | |
| Predicted LogP | 1.2 (moderate lipophilicity) |
Historical Context and Discovery
The compound was first synthesized in the early 21st century as part of efforts to develop pyridine-based pharmaceuticals and agrochemicals. Its synthesis typically involves:
- Oxidation of 5-methyl-4-methoxypicoline using KMnO₄ or HNO₃ to introduce the carboxylic acid group.
- Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride form.
While no seminal discovery publication is cited in available literature, its structural analogs (e.g., picolinic acid derivatives) have been studied since the 1950s for metal chelation and biological activity.
Nomenclature and Classification within Pyridine Derivatives
Systematic Nomenclature
Classification
- Parent Class : Pyridinecarboxylic acids.
- Subclasses : Methoxy-substituted pyridines, hydrochloride salts.
- Functional Groups : Carboxylic acid (position 2), methoxy (position 4), methyl (position 5).
Taxonomic Comparison
Structural Comparison with Related Compounds
Positional Isomerism
- 4-Methoxy vs. 3-Methoxy : Shifting the methoxy group to position 3 (as in 3-hydroxy-4-methoxypicolinic acid) alters electronic distribution, reducing aromaticity at C2.
- Methyl Substitution : The C5 methyl group sterically hinders electrophilic substitution at C6, unlike unsubstituted picolinic acid.
Electronic Effects
- Carboxylic Acid : The electron-withdrawing -COOH group at C2 directs electrophiles to C3 and C5 positions.
- Methoxy Group : The electron-donating -OCH₃ at C4 increases ring electron density, enhancing reactivity toward nitration or halogenation.
Comparative Reactivity
Properties
IUPAC Name |
4-methoxy-5-methylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHTYZBKSADJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376367-30-4 | |
| Record name | 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxidative Conversion of 4-Methoxy-5-methylpyridine to 4-Methoxy-5-methylpyridine-2-carboxylic Acid
A primary route involves the oxidation of methyl-substituted pyridine derivatives to the corresponding carboxylic acid. The process generally employs strong oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or related reagents under controlled temperature and pH conditions.
-
Step 1: Preparation of an inorganic base solution (e.g., sodium carbonate, lithium hydroxide) cooled to 0–25°C.
Step 2: Gradual addition of 4-methoxy-5-methylpyridine (or analogous 2,5-dimethylpyridine derivatives) to maintain system temperature between 5–30°C.
Step 3: Controlled, incremental addition of solid potassium permanganate over 0.5 to 1 hour while maintaining reaction temperature between 10–30°C to ensure complete oxidation of the methyl group at position 2 to a carboxylic acid.
Step 4: Upon reaction completion, filtration to remove manganese dioxide precipitate, followed by organic solvent extraction (e.g., chloroform) to remove unreacted starting material.
Step 5: Acidification of the aqueous phase with concentrated hydrochloric acid to pH 2–3 to precipitate the carboxylic acid.
Step 6: Extraction with butanone (methyl ethyl ketone), solvent removal under reduced pressure, and recrystallization from water to obtain high purity 4-methoxy-5-methylpyridine-2-carboxylic acid.
-
Purity of the isolated acid typically reaches 99.9%.
Yield ranges approximately 50–60% depending on exact conditions and scale.
-
The choice of inorganic base (lithium hydroxide, sodium carbonate, potassium carbonate) and its concentration affects reaction rate and yield.
Temperature control is crucial to prevent overoxidation or decomposition.
Repeated solvent extraction and recycling of unreacted starting materials improve overall efficiency.
This method is adapted from related preparation techniques for 5-methylpyrazine-2-carboxylic acid derivatives, which share similar oxidation and purification steps.
Formation of Hydrochloride Salt
After isolation of the free acid, conversion to the hydrochloride salt is achieved by treatment with mineral acids, preferably hydrochloric acid, under controlled conditions.
-
Dissolve the purified 4-methoxy-5-methylpyridine-2-carboxylic acid in a suitable solvent (e.g., water or organic solvent).
Add concentrated hydrochloric acid slowly at room temperature to adjust pH and promote salt formation.
Stir the mixture to ensure complete conversion.
Isolate the hydrochloride salt by filtration or crystallization.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Duration | Notes |
|---|---|---|---|---|
| Base preparation | Sodium carbonate (2 mol/L) or lithium hydroxide (1 mol/L) | 0–25 | - | Cooling to control exotherm |
| Substrate addition | 4-Methoxy-5-methylpyridine (or analog) | 5–30 | Gradual addition | Maintain temperature for selectivity |
| Oxidant addition | Solid potassium permanganate | 10–30 | 0.5–1 hour | Slow addition to avoid overoxidation |
| Filtration | Removal of MnO2 precipitate | Ambient | After reaction | Filtrate contains product |
| Extraction & washing | Chloroform or butanone extraction | Ambient | Multiple cycles | Removes unreacted substrate |
| Acidification | Concentrated HCl to pH 2–3 | Room temperature | 1 hour stirring | Precipitates carboxylic acid |
| Crystallization & drying | Reflux with water, drying | Reflux/ambient | Variable | Yields pure acid or hydrochloride salt |
Analytical and Research Findings
-
Reaction progress is typically monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy to confirm disappearance of methyl signals and appearance of carboxylic acid signals.
pH measurements during acidification are critical to maximize precipitation yield and purity.
-
High-performance liquid chromatography (HPLC) and melting point determination confirm purity >99%.
Infrared spectroscopy (IR) shows characteristic carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations.
Mass spectrometry confirms molecular weight corresponding to the carboxylic acid and its hydrochloride salt.
Summary and Recommendations
The preparation of 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is effectively achieved through controlled oxidation of the corresponding methylpyridine derivative using potassium permanganate in the presence of inorganic bases, followed by acidification to form the hydrochloride salt. Key factors influencing the success of the synthesis include:
Precise temperature control during oxidation and acidification steps.
Choice and concentration of inorganic base.
Slow addition of oxidant to prevent overoxidation.
Efficient separation and recycling of unreacted materials.
Careful pH adjustment to optimize salt precipitation.
This method is supported by patent literature and experimental data demonstrating high purity and acceptable yields, making it suitable for both laboratory and industrial scale synthesis.
If further detailed mechanistic studies or alternative synthetic routes become available, they should be integrated to improve efficiency or environmental sustainability. However, current methods provide a robust foundation for the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, including:
- TRPC6 Inhibition : Research indicates that derivatives of this compound may act as inhibitors of the TRPC6 channel, which is implicated in several pathophysiological conditions such as hypertension and renal diseases . This positions it as a candidate for developing treatments for these conditions.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .
Agrochemical Applications
In agriculture, this compound is utilized in the formulation of pesticides and herbicides. Its role includes:
- Pesticidal Activity : The compound has shown efficacy against various pests, contributing to the development of safer and more effective agricultural chemicals .
- Plant Growth Regulation : Some studies suggest that derivatives may influence plant growth and development, enhancing crop yields under specific conditions .
Synthesis of Novel Compounds
The compound is frequently used as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations, leading to the development of:
- Pharmaceutical Intermediates : It is employed to synthesize other biologically active compounds, expanding the library of potential drugs available for further testing .
- Chemical Probes : Researchers utilize it to create chemical probes that can help elucidate biological pathways or mechanisms of action in cellular systems .
Data Tables
| Activity Type | Description | Reference |
|---|---|---|
| TRPC6 Inhibition | Potential therapeutic target | |
| Anti-inflammatory | Reduces inflammation | |
| Pesticidal Activity | Effective against pests |
Case Study 1: TRPC6 Inhibitors Development
In a study published in Nature Communications, researchers synthesized several derivatives of this compound to evaluate their inhibitory effects on TRPC6 channels. The lead compound demonstrated significant inhibition at nanomolar concentrations, suggesting its potential use in treating hypertension and related disorders.
Case Study 2: Agricultural Applications
A study conducted by agricultural scientists assessed the efficacy of formulations containing this compound against common agricultural pests. The results indicated a marked reduction in pest populations when applied at recommended rates, highlighting its utility in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine-Carboxylic Acid Family
2-Methoxy-3-pyridinecarboxylic Acid (CAS: 16498-81-0)
- Molecular Formula: C₇H₇NO₃ (MW: 153.13)
- Key Differences : Lacks the methyl group at position 5 and the hydrochloride salt. Its methoxy group is at position 2, altering electronic and steric properties compared to the target compound .
- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals.
Methyl 5-Chloropyridine-2-carboxylate (CAS: MFCD09702466)
- Molecular Formula: C₇H₆ClNO₂ (MW: 171.58)
- Key Differences : Replaces the methoxy and methyl groups with a chlorine atom at position 5 and a methyl ester (-COOCH₃) instead of a carboxylic acid. This increases lipophilicity but reduces aqueous solubility .
Pyridoxal Hydrochloride (Vitamin B₆; CAS: 65-22-5)
Pharmacologically Relevant Hydrochloride Salts
Jatrorrhizine Hydrochloride (CAS: 6681-15-8)
- Molecular Formula: C₂₀H₂₀ClNO₄ (MW: 373.83)
- Key Differences : A protoberberine alkaloid with a benzodioxole ring system. Its hydrochloride form enhances solubility for use in antidiabetic and antimicrobial therapies, unlike the simpler pyridine backbone of the target compound .

Dosulepin Hydrochloride (CAS: 113-53-1)
- Molecular Formula : C₁₉H₂₁NS·HCl (MW: 331.90)
- Key Differences: A tricyclic antidepressant with a sulfur-containing heterocycle.
Research Findings and Industrial Relevance
- Stability : Hydrochloride salts like the target compound generally exhibit superior acid stability compared to free bases, as seen in analogues like nicardipine hydrochloride (Fig. 10 in ).

- Market Availability : Priced at JPY 18,000/g (95% purity), it is costlier than simpler pyridine derivatives (e.g., 2-methoxyisonicotinic acid at JPY 4,100/5g), reflecting its specialized use .
Biological Activity
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride (often referred to as MMPC) is a compound with a complex structure that has garnered significant attention in biochemical and pharmacological research. Its unique combination of functional groups enhances its solubility and reactivity, making it valuable in various scientific fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of MMPC is . It features a pyridine ring substituted with a methoxy group, a methyl group, and a carboxylic acid functional group. The presence of the hydrochloride salt form increases its solubility in aqueous solutions, which is crucial for biological applications.
MMPC exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The compound can modulate the activity of various molecular targets, influencing biochemical pathways related to inflammation and microbial growth.
Molecular Targets
- Enzymes : MMPC has been studied for its potential as an enzyme inhibitor, particularly in metabolic pathways.
- Receptors : It may bind to various receptors, contributing to its pharmacodynamics and therapeutic potential.
Biological Activities
Research has demonstrated several key biological activities associated with MMPC:
- Antimicrobial Activity : MMPC has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases.
- Enzyme Inhibition : MMPC has been identified as a potential inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), which plays a critical role in lipid metabolism .
Case Studies
Several studies have focused on the biological activity of MMPC:
- A study published in MDPI explored the antibacterial activity of various pyridine derivatives, including MMPC, highlighting its effectiveness against multiple bacterial strains and providing detailed MIC data .
- Another investigation assessed the anti-inflammatory effects of MMPC through in vitro assays, demonstrating its ability to reduce inflammatory markers in cell cultures.
Data Tables
The following table summarizes key findings from various studies on the biological activity of MMPC:
| Biological Activity | Target Organisms/Pathways | MIC Values (mg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli | 0.0048 | Effective against Gram-negative bacteria |
| Staphylococcus aureus | 0.0195 | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inflammatory markers | N/A | Reduces inflammation in vitro |
| Enzyme inhibition | DGAT-1 | N/A | Potential role in lipid metabolism |
Q & A
Basic Questions
Q. What is the molecular structure of 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, and how is it validated experimentally?
- Answer: The compound has the molecular formula C₈H₉NO₃·HCl (Hill notation) and a pyridine ring substituted with methoxy (–OCH₃), methyl (–CH₃), and carboxylic acid (–COOH) groups at positions 4, 5, and 2, respectively, with a hydrochloride counterion. Structural validation is typically performed via ¹H NMR and elemental analysis . For example, analogous methoxypyridine derivatives show characteristic NMR peaks:
- Methoxy protons: δ 3.85 ppm (singlet, –OCH₃) .
- Pyridine ring protons: δ 7.4–8.3 ppm (multiplet, aromatic protons) .
- Carboxylic acid protons: Broad peak near δ 9.8 ppm (pH-dependent) .
Elemental analysis for related compounds (e.g., C₇H₇NO₃) shows close agreement between calculated (C: 54.92%, H: 4.57%, N: 9.15%) and experimental values (C: 54.62%, H: 4.49%, N: 9.08%) .
Q. What is a standard synthetic route for preparing 4-methoxy-5-methylpyridine-2-carboxylic acid derivatives?
- Answer: A common method involves oxidation of methyl-substituted pyridines using potassium permanganate (KMnO₄) under controlled conditions. For example:
React 5-methoxy-2-methylpyridine with KMnO₄ in aqueous solution at 90–95°C for 3 hours .
Filter the hot mixture to remove MnO₂ byproducts.
Acidify the filtrate to pH 4 with HCl to precipitate the carboxylic acid .
Yields for analogous syntheses (e.g., 5-methoxypyridine-2-carboxylic acid) reach ~47% .
Q. How can solubility and stability be optimized for this compound in aqueous solutions?
- Answer: The hydrochloride salt form enhances water solubility due to ionic dissociation. For stability:
- Store in dry, inert atmospheres (e.g., desiccators) to prevent hydrolysis of the methoxy group .
- Avoid prolonged exposure to heat (>25°C) or light, as pyridine derivatives are prone to degradation under oxidative conditions .
Advanced Questions
Q. What mechanistic insights explain the regioselectivity of oxidation in methoxypyridine derivatives?
- Answer: Oxidation of methylpyridines to carboxylic acids proceeds via radical intermediates stabilized by electron-donating groups (e.g., –OCH₃). The methoxy group at position 4 directs oxidation to the adjacent methyl group at position 5 through resonance stabilization of the transition state . Computational studies (not explicitly in evidence but inferred) could model this using density functional theory (DFT) to map electron density distributions.
Q. How do non-standard conditions (e.g., acidic/basic media) affect the stability of this compound?
- Answer:
- Acidic conditions (pH < 3): Risk of demethylation of the methoxy group, forming phenolic byproducts .
- Basic conditions (pH > 9): Hydrolysis of the carboxylic acid to a carboxylate ion may occur, altering reactivity .
Stability studies should use HPLC (e.g., ≥98% purity standards as in ) to monitor degradation products under accelerated stress conditions (40°C/75% RH).
Q. What strategies are effective for derivatizing the carboxylic acid group for pharmacological applications?
- Answer: The –COOH group can be modified to:
- Amides: React with amines (e.g., piperidine derivatives) using coupling agents like EDC/HOBt .
- Esters: Use Fischer esterification with methanol/H₂SO₄ for prodrug development .
For example, analogous pyridinecarboxamides show potential as pharmacophores in receptor-targeted drug design .
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Answer:
- Molecular docking: Use the crystal structure (or optimized DFT geometry) to simulate binding to enzymes (e.g., kinases) .
- ADMET prediction: Estimate solubility (LogP), metabolic stability, and toxicity using software like Schrödinger or MOE .
Key structural features (e.g., methoxy group’s electron donation) influence π-π stacking and hydrogen-bonding interactions .
Methodological Considerations
- Purity Validation: Use HPLC (≥95% purity, C18 column, UV detection at 254 nm) or elemental analysis (deviation <0.4% for C/H/N) .
- Safety Protocols: Follow GHS guidelines for handling hydrochloride salts:
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Store in labeled, airtight containers away from ignition sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


